molecular formula C8H8O4 B129427 Methyl 3,4-dihydroxybenzoate CAS No. 2150-43-8

Methyl 3,4-dihydroxybenzoate

Cat. No.: B129427
CAS No.: 2150-43-8
M. Wt: 168.15 g/mol
InChI Key: CUFLZUDASVUNOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Methyl 3,4-dihydroxybenzoate has been found to have the potential to prevent neurodegenerative diseases (NDDs)

Mode of Action

It is known that the compound has antioxidative properties . It is suggested that it may interact with its targets to mitigate oxidative stress, which is closely related to the pathogenesis of many diseases, including neurodegenerative diseases .

Biochemical Pathways

A total of 96 metabolites of this compound have been identified , suggesting that it undergoes extensive metabolism in the body.

Pharmacokinetics

The pharmacokinetic characteristics of this compound include fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% . The compound permeates the blood-brain barrier (BBB) and is rapidly distributed to all organs . These properties suggest that the compound has good bioavailability and can reach its targets effectively.

Result of Action

This compound has been found to have neuroprotective effects . It can mitigate oxidative stress and inhibit apoptosis in SH-SY5Y cells, a human neuroblastoma cell line . This suggests that the compound’s action results in the protection of neuronal cells from oxidative damage.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s absorption, distribution, metabolism, and excretion can be affected by factors such as the dose administered, the route of administration, and the physiological state of the individual . .

Biochemical Analysis

Biochemical Properties

Methyl 3,4-dihydroxybenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to alleviate the toxic effects of fluoride in A549 cells by modulating its bioavailability, intracellular calcium level, mitochondrial membrane integrity, and redox signaling .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it prevents the cellular accumulation of fluoride and oxidative stress .

Molecular Mechanism

The mechanism of action of this compound involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound has good stability, and any long-term effects on cellular function have been noted in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

It is known that it can be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,4-dihydroxybenzoate can be synthesized through the esterification of 3,4-dihydroxybenzoic acid with methanol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:

3,4-Dihydroxybenzoic acid+MethanolAcid catalystMethyl 3,4-dihydroxybenzoate+Water\text{3,4-Dihydroxybenzoic acid} + \text{Methanol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} 3,4-Dihydroxybenzoic acid+MethanolAcid catalyst​Methyl 3,4-dihydroxybenzoate+Water

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dihydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: Quinones

    Reduction: Methyl 3,4-dihydroxybenzyl alcohol

    Substitution: Alkylated derivatives of this compound

Comparison with Similar Compounds

Methyl 3,4-dihydroxybenzoate is similar to other phenolic compounds such as:

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties and mechanisms of action make it a valuable subject of research in the fields of chemistry, biology, and medicine.

Properties

IUPAC Name

methyl 3,4-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFLZUDASVUNOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20301804
Record name Methyl 3,4-dihydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20301804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2150-43-8
Record name Methyl 3,4-dihydroxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2150-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Protocatechuic acid, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3,4-dihydroxybenzoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146458
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 3,4-dihydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20301804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3,4-dihydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROTOCATECHUIC ACID, METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G72J90268X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of 3,4-dihydroxy benzoic acid (2.8 g) in methanol (150 ml) was refluxed in presence of concentrated hydrochloric acid (0.5 ml) for 12 hrs. After concentrating under reduced pressure, the residue was dissolved in ethyl acetate (150 ml) and washed with water (50 ml) 10% sodium bicarbonate solution (50 ml), brine solution (50 ml) and dried over anhydrous magnesium sulfate. Removal of the solvent under reduced pressure provided 2.64 g of 3,4-dihydroxybenzoic acid methyl ester. (Yield 86.5%).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 100 g of 3,4-dihydroxy benzoic acid, 600 ml methyl alcohol and 10 ml of concentrated sulfuric acid is heated at reflux for 18 hours. The reaction mixture is cooled to room temperature, poured into water and extracted with methylene chloride. The organic layer is washed with saturated sodium bicarbonate and sodium chloride, dried and concentrated in vacuo to give 50.6 g of the desired product.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 180 g of 3,4-dihydroxybenzoic acid, 360 ml of dichloroethane, 142 ml of methanol and 18 g of p-toluenesulfonic acid was boiled on a water separator, until distillate is clear. The solvent was evaporated, and the residue was admixed with 1.5 liters of diethyl ether, washed with 1 liter of a saturated aqueous sodium bicarbonate solution and twice with each 0.4 liter of aqueous sodium chloride solution. After evaporation again, the residue was recrystallized from 3 liters of toluene to obtain the product. m.p. 136°-137° C.
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
reactant
Reaction Step One
Quantity
142 mL
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of 3,4-dihydroxybenzoic acid (5.0 g, 32 mmol) in methanol (80 mL) containing c-H2SO4 (3 mL) was heated at reflux for 4 hrs and cooled to room temperature. After concentrating under reduced pressure, the residue was dissolved in ethyl acetate and washed successively with water, saturated NaHCO3, and brine. The organic fraction was dried over MgSO4 and concentrated to give 3,4-dihydroxybenzoic acid methyl ester (5.2 g, 96%). 1H NMR (DMSO-d6, 600 MHz) δ 9.77 (s, 1H), 9.35 (s, 1H), 7.35 (s, 1H), 7.30 (d, 1H, J=7.8 Hz), 6.79 (d, 1H, J=7.8 Hz), 3.78 (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
c-H2SO4
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3,4-dihydroxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3,4-dihydroxybenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 3,4-dihydroxybenzoate
Reactant of Route 4
Methyl 3,4-dihydroxybenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 3,4-dihydroxybenzoate
Reactant of Route 6
Methyl 3,4-dihydroxybenzoate
Customer
Q & A

ANone: Research suggests that Methyl 3,4-dihydroxybenzoate interacts with multiple targets:

  • Adenosine A2a receptor (A2aR): [] In rat cortical neurons, this compound-induced neuronal survival and neurite outgrowth were blocked by an A2aR inhibitor, suggesting its involvement. []
  • Phosphoinositide 3-kinase/Akt (PI3K/Akt) pathway: this compound activates the PI3K/Akt pathway, possibly downstream of A2aR activation, contributing to its neurotrophic effects. []
  • Nuclear factor-erythroid 2-related factor 2 (Nrf2): this compound inhibits the ubiquitination-mediated proteasomal degradation of Nrf2, leading to its upregulation and subsequent suppression of excessive osteoclast activity. []

ANone: Activation of the PI3K/Akt pathway by this compound leads to:

  • Enhanced neuronal survival []
  • Increased neurite outgrowth []
  • Upregulation of brain-derived neurotrophic factor (BDNF) expression []

ANone: this compound inhibits RANKL-induced osteoclastogenesis by:

  • Reducing reactive oxygen species (ROS) levels []
  • Attenuating the activation of mitogen-activated protein kinase (MAPK) and NF-κB pathways []
  • Downregulating protein expression of c-Fos and nuclear factor of activated T cells c1 (NFATc1) []

ANone: The molecular formula of this compound is C8H8O4, and its molecular weight is 168.15 g/mol.

ANone: Structural characterization of this compound typically involves techniques like:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR): Provides information on the number and types of hydrogen and carbon atoms and their connectivity in the molecule. [, , , ]
  • Mass spectrometry (MS): Determines the molecular weight and fragmentation pattern, supporting the identification and structural elucidation. [, ]
  • Infrared (IR) spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrations. []
  • Ultraviolet-visible (UV-Vis) spectroscopy: Provides information on the electronic transitions within the molecule, helpful in identifying conjugated systems. [, ]

ANone: Currently, limited information is available on the material compatibility and stability of this compound under diverse conditions. Further research is needed to explore its performance and applications in different material settings.

ANone: While this compound itself might not possess direct catalytic properties, it serves as a precursor for synthesizing compounds with potential catalytic applications.

ANone: this compound is a starting material in the synthesis of Erlotinib Hydrochloride, a tyrosine kinase inhibitor used in cancer treatment. [] This synthesis involves alkylation, nitration, reduction, cyclization, chlorination, and amination reactions.

ANone: Yes, computational chemistry has been employed to investigate this compound.

ANone: One example is the use of AutoDock software to study the binding affinity of this compound with the surface enzyme leishmanolysin gp63 (1LML). [] This analysis suggested a potential mechanism for its anti-leishmanial activity.

ANone: Research suggests that modifications to the this compound structure can significantly influence its biological activity:

  • Introduction of a 5-hydroxyl group: This modification promotes the proliferation of neural stem cells. []
  • Substitution of the carboxyl group with an ester group: This change enhances the differentiation of neural stem cells. []

ANone: While specific formulation strategies for this compound are currently limited in the provided research, general approaches to enhance stability, solubility, or bioavailability of phenolic compounds include:

    ANone: The provided research does not explicitly discuss SHE regulations related to this compound. As with any chemical compound, it's crucial to handle it with appropriate safety measures and follow relevant regulatory guidelines.

    ANone: Yes, several studies have explored the in vivo effects of this compound in animal models:

    • Osteoporosis: this compound demonstrated therapeutic effects on lipopolysaccharide (LPS)- and ovariectomized (OVX)-induced bone loss in mice. []
    • Lifespan extension: this compound extended the lifespan of Caenorhabditis elegans, potentially through the daf-2/daf-16 pathway and the W06A7.4 gene. [, ]
    • Acute liver injury: this compound showed protective effects against d-galN/LPS-induced acute liver injury in mice by inhibiting inflammation and apoptosis. []

    ANone: Several cell-based assays have been employed to study this compound, including:

    • Neuronal cell viability assays: Assessed its neurotrophic and neuroprotective effects. [, , , , , ]
    • Osteoclast differentiation assays: Evaluated its inhibitory effects on osteoclastogenesis. []
    • Anti-leishmanial activity assays: Determined its efficacy against Leishmania tropica promastigotes. []

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.